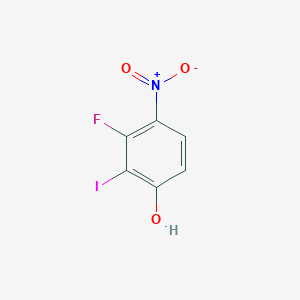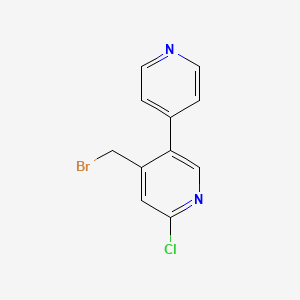
(Z)-Dec-5-ene-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Dec-5-ene-4,7-dione: is an organic compound characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and two ketone groups at the fourth and seventh positions
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (Z)-Dec-5-ene-4,7-dione involves an aldol condensation reaction between two smaller aldehyde or ketone molecules. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (Z)-Dec-5-ene-4,7-dione can undergo oxidation reactions, where the double bond or the ketone groups are further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols or the double bond to a single bond. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), or nucleophiles (amines, thiols).
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, organometallic derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (Z)-Dec-5-ene-4,7-dione serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of specific products with high selectivity.
Biology and Medicine:
Drug Development: Research into this compound has explored its potential as a precursor for developing new drugs with anti-inflammatory or anticancer properties.
Biochemical Studies: The compound’s reactivity makes it a useful tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry:
Polymer Production: this compound can be used in the production of specialty polymers with unique mechanical and chemical properties.
Fragrance and Flavor Industry: The compound’s structural features make it a valuable ingredient in the synthesis of fragrances and flavoring agents.
作用机制
The mechanism by which (Z)-Dec-5-ene-4,7-dione exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. For example, in drug development, this compound derivatives may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
相似化合物的比较
(E)-Dec-5-ene-4,7-dione: The (E)-isomer of Dec-5-ene-4,7-dione has a different spatial arrangement of the double bond, leading to distinct chemical and physical properties.
Decane-4,7-dione: Lacks the double bond, resulting in different reactivity and applications.
Hex-5-ene-2,4-dione: A shorter chain analogue with similar functional groups but different reactivity due to the shorter carbon chain.
Uniqueness:
Structural Configuration: The (Z)-configuration of the double bond in (Z)-Dec-5-ene-4,7-dione imparts unique reactivity and selectivity in chemical reactions.
Versatility: The presence of both a double bond and two ketone groups allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
(Z)-dec-5-ene-4,7-dione |
InChI |
InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
InChI 键 |
OLYFJHTYMIDQGR-FPLPWBNLSA-N |
手性 SMILES |
CCCC(=O)/C=C\C(=O)CCC |
规范 SMILES |
CCCC(=O)C=CC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
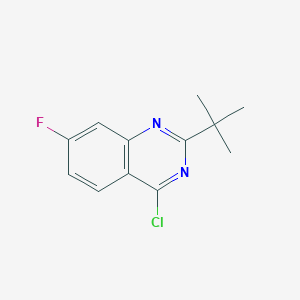
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
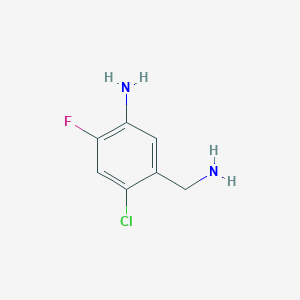
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
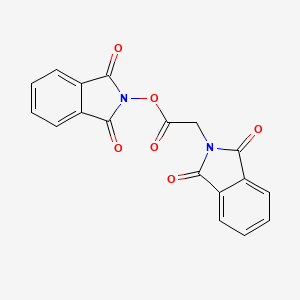
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

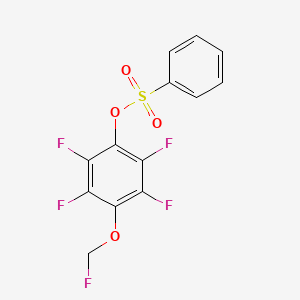
![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
